5-Nitro-1,2-benzisoxazole

Vue d'ensemble

Description

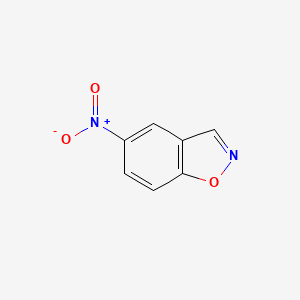

5-Nitro-1,2-benzisoxazole: is a heterocyclic aromatic compound that features a benzene ring fused to an isoxazole ring with a nitro group at the fifth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2-benzisoxazole typically involves the nitration of 1,2-benzisoxazole. One common method is the electrophilic nitration of 1,2-benzisoxazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Nitro-1,2-benzisoxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 5-Amino-1,2-benzisoxazole.

Substitution: Various substituted benzisoxazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 5-Nitro-1,2-benzisoxazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel chemical entities with potential applications in pharmaceuticals and materials science.

2. Biology

- Antimicrobial and Anticancer Potential : Research indicates that this compound exhibits antimicrobial properties and shows promise as an anticancer agent. The nitro group can undergo bioreduction to produce reactive intermediates that interact with cellular targets, leading to therapeutic effects .

3. Medicine

- Pharmacological Properties : Investigations into the pharmacological effects of this compound have revealed anti-inflammatory and analgesic properties. These attributes make it a candidate for treating various inflammatory conditions and pain management .

4. Industry

- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. This application highlights its versatility beyond medicinal uses.

Case Study 1: Anticonvulsant Activity

A study demonstrated that derivatives of this compound exhibited anticonvulsant activity in mice models. The introduction of halogen atoms at the 5-position significantly increased activity while also raising neurotoxicity concerns. This study emphasizes the compound's potential in neurological therapeutics .

Case Study 2: Kemp Elimination Reaction

Research on the Kemp elimination reaction involving this compound has provided insights into enzyme catalysis. An octanuclear coordination cage was shown to influence the reaction rate significantly based on the presence of anions in solution. This work has implications for developing new protein catalysts and understanding enzymatic processes .

Case Study 3: Antipsychotic Properties

Innovative research has led to the development of 3-piperidyl derivatives of 1,2-benzisoxazole compounds that exhibit antipsychotic properties comparable to established medications like haloperidol but with reduced side effects. These findings highlight the therapeutic potential of this compound class in treating psychiatric disorders .

Mécanisme D'action

The mechanism of action of 5-Nitro-1,2-benzisoxazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and proteins involved in inflammatory pathways .

Comparaison Avec Des Composés Similaires

1,2-Benzisoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitrobenzoxazole: Similar structure but with an oxygen atom in place of the nitrogen in the isoxazole ring.

5-Nitroindazole: Contains an indazole ring instead of an isoxazole ring.

Uniqueness: 5-Nitro-1,2-benzisoxazole is unique due to its specific arrangement of the nitro group and isoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-Nitro-1,2-benzisoxazole is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzisoxazole class of compounds, characterized by a fused benzene and isoxazole ring system. The presence of the nitro group at the 5-position significantly influences its chemical reactivity and biological activity.

Biological Activities

The compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against various pathogens. Studies have shown that derivatives of benzisoxazole exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) often below 10 μM .

- Anticancer Properties : Research indicates that benzisoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the interaction with specific biochemical pathways that regulate cell proliferation and survival .

- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. This effect is attributed to its ability to modulate inflammatory cytokines and signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Non-covalent Interactions : The planar structure allows for π-π stacking and hydrogen bonding with biological macromolecules, facilitating its interaction with targets such as enzymes and receptors .

- Biochemical Pathways : Benzisoxazoles are known to interact with multiple pathways, including those involved in oxidative stress response and apoptosis . For example, they can inhibit topoisomerases, which are crucial for DNA replication in bacteria .

Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

Case Studies

-

Antibacterial Activity :

A study evaluated various benzisoxazole derivatives for their antibacterial effects. Compounds bearing electron-withdrawing groups like nitro exhibited enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) . -

Anticancer Potential :

Another research focused on the anticancer properties of this compound derivatives in human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways . -

Anti-inflammatory Mechanism :

A recent investigation assessed the anti-inflammatory effects in an animal model of arthritis. The administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .

Propriétés

IUPAC Name |

5-nitro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOYWCWKYDYTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192898 | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-28-4 | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039835284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of anions in solution affect the rate of the Kemp elimination reaction of 5-Nitro-1,2-benzisoxazole catalyzed by the octanuclear M8L12 coordination cage?

A1: The research paper demonstrates that the rate of the cage-catalyzed Kemp elimination of this compound with hydroxide is influenced by the presence and nature of anions in the solution []. The M8L12 coordination cage carries a 16+ charge, attracting anions to its surface. This competition for binding sites can displace hydroxide ions, essential reaction partners in the Kemp elimination. The study found that anions with a -1 charge generally inhibit the reaction, with the degree of inhibition correlating to their position in the Hofmeister series. Interestingly, anions with significant basicity (e.g., fluoride, hydrogen carbonate, carboxylates) can directly participate in the Kemp elimination, leading to an acceleration of the reaction compared to the background reaction with hydroxide alone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.